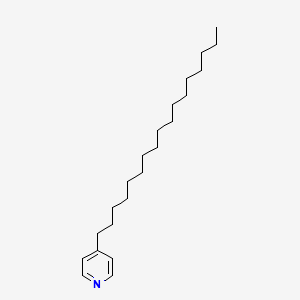
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate
描述
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in the field of glycosylation. This compound is a derivative of D-mannose, a type of sugar, and is often employed as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Its unique structure, which includes acetyl groups and a trichloroacetimidate moiety, makes it highly reactive and suitable for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate typically involves the acetylation of D-mannose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-mannose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in the formation of glycosidic bonds.
Substitution: The trichloroacetimidate group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.
Common Reagents and Conditions
Glycosylation: Typically performed in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Substitution: Requires nucleophiles like alcohols or amines under basic conditions.
Hydrolysis: Conducted in aqueous acidic conditions.
Major Products
Glycosylation: Produces glycosides.
Substitution: Yields substituted mannopyranosyl derivatives.
Hydrolysis: Results in the formation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.
科学研究应用
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in:
Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: For the synthesis of glycosylated drugs and vaccines.
Industry: In the production of bioactive compounds and materials with specific glycosylation patterns.
作用机制
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate primarily involves its role as a glycosyl donor. The trichloroacetimidate group is highly reactive and facilitates the formation of glycosidic bonds through a nucleophilic substitution mechanism. The acetyl groups protect the hydroxyl groups of D-mannose, preventing unwanted side reactions and ensuring selective glycosylation .
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate
Uniqueness
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is unique due to its specific configuration and reactivity. Compared to its glucopyranosyl and galactopyranosyl analogs, it offers distinct stereochemical properties that are advantageous in the synthesis of mannose-containing oligosaccharides and glycoconjugates .
属性
IUPAC Name |
[3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975880 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-47-8 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3243564.png)



![[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate](/img/structure/B3243587.png)


